molecular formula C4H2BrF3N2 B2660245 2-bromo-5-(trifluoromethyl)-1H-imidazole CAS No. 219535-00-9

2-bromo-5-(trifluoromethyl)-1H-imidazole

Cat. No.: B2660245
CAS No.: 219535-00-9
M. Wt: 214.973
InChI Key: VFGFJTUKOPRNEJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-4-(trifluoromethyl)-1H-imidazole” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like boiling point, density, and refractive index. For instance, “2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride” has a boiling point of 235-236 °C, a density of 1.865 g/mL at 25 °C, and a refractive index of n20/D 1.5270 (lit.) .

Scientific Research Applications

Electrophilic Substitution and Derivative Synthesis

2-Bromo-4-(trifluoromethyl)-1H-imidazole demonstrates typical behavior under electrophilic nitration and halogenation conditions. Derivatives containing nitro, chloro, bromo, or iodo groups have been synthesized, many of which show herbicidal or insecticidal activity (Hayakawa et al., 1998).

Synthesis of Aryl-1H-imidazoles

Palladium-catalyzed arylation reactions have been used to efficiently and selectively prepare 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles. These compounds have potential applications in various fields, including pharmaceuticals and material science (Bellina et al., 2007).

Computational Analysis of Nucleophilic Substitution Reactions

A computational study using Density Functional Theory (DFT) analyzed the reactions between imidazole and various 2-bromo-1-arylethanones. This approach aids in understanding the chemical reactivity and properties of imidazole derivatives (Erdogan et al., 2019).

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing heterocyclic compounds with an imidazole ring fused to other rings, bearing a trifluoromethyl moiety. This work contributes to understanding the synthetic pathways and potential applications of such compounds (Abignente et al., 1986).

Synthesis of Arylated Imidazoles

Methods for the synthesis of complex aryl imidazoles have been developed, where all three C-H bonds of the imidazole core can be arylated in a regioselective and sequential manner. Such synthetic approaches are significant for producing functional materials and pharmaceuticals (Joo et al., 2010).

Eco-friendly Synthesis of Trisubstituted Imidazoles

An eco-friendly protocol has been developed for synthesizing 2,4,5-trisubstituted-1H-imidazoles. This method utilizes Bronsted acidic ionic liquid as a catalyst and is significant for its environmental sustainability and efficiency (Banothu et al., 2017).

Synthesis of Novel Imidazole Derivatives with Antimicrobial Properties

Research has been conducted on synthesizing novel imidazole derivatives, demonstrating potent antimicrobial properties. These studies contribute to the development of new therapeutic agents (Narwal et al., 2012).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For instance, “2-Bromo-4-(trifluoromethyl)phenylacetonitrile” is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for “2-Bromo-4-(trifluoromethyl)-1H-imidazole” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-bromo-5-(trifluoromethyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrF3N2/c5-3-9-1-2(10-3)4(6,7)8/h1H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGFJTUKOPRNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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